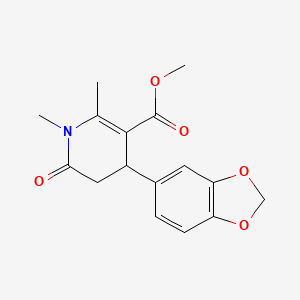
Methyl 4-(1,3-benzodioxol-5-yl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound featuring a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method starts with the condensation of 1,3-benzodioxole with appropriate aldehydes or ketones, followed by cyclization and esterification reactions under controlled conditions . The reaction conditions often require the use of catalysts such as palladium or ruthenium complexes, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses . For example, it may inhibit specific enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: These compounds share the benzodioxole moiety and exhibit similar biological activities.
1-Benzo[1,3]dioxol-5-yl-indoles: Known for their anticancer properties and structural similarity.
Uniqueness
METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-9-15(16(19)20-3)11(7-14(18)17(9)2)10-4-5-12-13(6-10)22-8-21-12/h4-6,11H,7-8H2,1-3H3 |
InChI Key |
RUBAGMZCOLBUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1C)C2=CC3=C(C=C2)OCO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















